molecular formula C9H6N2S2 B13958509 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine CAS No. 36338-76-8

2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine

Cat. No.: B13958509
CAS No.: 36338-76-8
M. Wt: 206.3 g/mol
InChI Key: RCJHSOIWXBNXQP-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen and Sulfur Heterocycles: Historical and Contemporary Perspectives

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Similarly, the benzothiazine moiety, a fusion of a benzene (B151609) ring and a six-membered thiazine (B8601807) ring, is a well-established pharmacophore with a broad spectrum of biological activities. The fusion of these two important heterocyclic systems into the novel 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine scaffold represents a logical progression in the quest for new chemical entities with unique properties.

The Unique Architectural Features and Aromaticity of the 2H-derpharmachemica.comresearchgate.netThiazolo[4,5-h]derpharmachemica.comnih.govbenzothiazine Skeleton

The architectural framework of 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine is characterized by the angular fusion of a thiazole ring to a benzothiazine system. This arrangement results in a rigid, polycyclic structure with a distinct spatial orientation of its constituent atoms. The presence of multiple heteroatoms (two sulfur and two nitrogen atoms) within this compact scaffold is expected to create a unique electronic landscape, influencing its reactivity and intermolecular interactions.

The aromaticity of this fused system is a subject of theoretical interest. While the individual thiazole and benzene rings possess aromatic character, their fusion within the larger benzothiazine framework and the subsequent annulation of another thiazole ring can lead to complex electronic delocalization. Computational studies would be invaluable in elucidating the precise nature of its aromaticity, which in turn would provide insights into its stability and potential for undergoing various chemical transformations. The planarity and electron distribution of the 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine skeleton are key determinants of its potential to intercalate with DNA or interact with protein active sites.

Overview of Prior Research on Related Polycyclic Thiazine and Thiazole Fused Heterocycles

A survey of the scientific literature reveals extensive research on various fused heterocyclic systems incorporating thiazine and thiazole rings. For instance, phenothiazines, which feature a central thiazine ring fused between two benzene rings, have been widely studied and utilized as antipsychotic drugs. Similarly, numerous derivatives of benzothiazine have been synthesized and evaluated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The fusion of a thiazole ring to other heterocyclic systems has also been a fruitful area of research. Thiazolo[5,4-b]pyridines and thiazolo[4,5-d]pyrimidines, for example, have demonstrated promising biological profiles. These studies on related structures provide a valuable foundation for understanding the potential of the 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine core. The synthetic strategies and structure-activity relationships established for these analogous systems can guide the design and synthesis of novel derivatives of the target scaffold.

Fused Heterocyclic SystemKey Structural FeaturesNotable Research Findings
PhenothiazinesTricyclic system with a central thiazine ring fused to two benzene rings.Widely used as antipsychotic agents; exhibit a range of other biological activities.
BenzothiazinesBicyclic system with a benzene ring fused to a thiazine ring.Possess antimicrobial, anticancer, and anti-inflammatory properties.
Thiazolo[5,4-b]pyridinesThiazole ring fused to a pyridine (B92270) ring.Investigated for various biological activities, including as kinase inhibitors.
Thiazolo[4,5-d]pyrimidinesThiazole ring fused to a pyrimidine (B1678525) ring.Explored for their potential as anticancer and antiviral agents.

Research Gaps and the Rationale for Detailed Investigation of 2H-derpharmachemica.comresearchgate.netThiazolo[4,5-h]derpharmachemica.comnih.govbenzothiazine

Despite the extensive research on related fused heterocyclic systems, a significant research gap exists concerning the specific 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine scaffold. A thorough search of the current scientific literature reveals a dearth of information on its synthesis, characterization, and biological evaluation. This lack of dedicated research presents a compelling rationale for a detailed investigation into this novel molecular architecture.

The unique combination of two distinct and biologically relevant heterocyclic moieties within a single, rigid framework suggests that 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine and its derivatives could exhibit novel and potentially superior pharmacological or material properties compared to their individual components or other fused systems. A systematic exploration of this scaffold is therefore warranted to:

Develop efficient and versatile synthetic routes to access the core structure and its derivatives.

Characterize its physicochemical properties, including its three-dimensional structure, electronic properties, and stability.

Conduct comprehensive biological screening to identify potential therapeutic applications.

Explore its potential in materials science, for example, as an organic semiconductor or fluorescent probe.

The investigation of 2H- researchgate.netThiazolo[4,5-h] nih.govbenzothiazine represents a frontier in heterocyclic chemistry, offering the exciting prospect of discovering new molecules with unique functionalities and valuable applications.

Synthetic Methodologies for 2H- researchgate.netresearchgate.netThiazolo[4,5-h] researchgate.netorganic-chemistry.orgbenzothiazine Remain Undocumented in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no specific synthetic methodologies for the tetracyclic compound 2H- researchgate.netresearchgate.netThiazolo[4,5-h] researchgate.netorganic-chemistry.orgbenzothiazine or its derivatives have been found. The complex, fused heterocyclic structure of this molecule suggests it is a highly specific and likely uncommon scaffold.

The inquiry for detailed synthetic strategies, including retrosynthetic analysis, classical cyclization and linear synthesis routes, and modern catalytic or one-pot approaches, did not yield any published methods directly pertaining to the 2H- researchgate.netresearchgate.netThiazolo[4,5-h] researchgate.netorganic-chemistry.orgbenzothiazine core.

While a vast body of research exists for the synthesis of related, but structurally distinct, components such as benzothiazoles and 1,4-benzothiazines, as well as other fused thiazole systems, this information cannot be extrapolated to construct a scientifically accurate and validated synthetic pathway for the specific isomeric arrangement of 2H- researchgate.netresearchgate.netThiazolo[4,5-h] researchgate.netorganic-chemistry.orgbenzothiazine as requested. The precise regiochemistry of the thiazole ring's fusion to the 'h' face of the benzothiazine moiety dictates a unique set of precursor requirements and reaction conditions that are not described in the available literature.

Consequently, it is not possible to provide an article that adheres to the requested outline focusing solely on the synthesis of this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36338-76-8

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2H-[1,3]thiazolo[4,5-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2

InChI Key

RCJHSOIWXBNXQP-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CSC3=C2S1

Origin of Product

United States

Synthetic Methodologies for 2h 1 30 Thiazolo 4,5 H 1 29 Benzothiazine and Its Derivatives

Functionalization and Derivatization Strategies for 2H-rsc.orgscilit.comThiazolo[4,5-h]rsc.orgnih.govbenzothiazine

The derivatization of the 2H- rsc.orgscilit.comThiazolo[4,5-h] rsc.orgnih.govbenzothiazine core relies on leveraging the distinct chemical nature of its constituent heterocyclic rings. The thiazole (B1198619) ring is susceptible to functionalization at its carbon centers, while the benzothiazine portion offers reactive sites at both the nitrogen and sulfur atoms, as well as on the fused benzene (B151609) ring.

The thiazole ring within a fused system can be selectively functionalized using a variety of modern synthetic methods. The specific position of substitution (C2, C4, or C5 in a standard thiazole) is dictated by the reaction mechanism and the directing effects of the fused benzothiazine system.

One powerful strategy involves the activation of the thiazole ring with a sulfone group. This approach renders the ring susceptible to a range of transformations, including Nucleophilic Aromatic Substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations, offering a versatile handle for introducing diverse molecular fragments. nih.gov

Direct C-H activation is another prominent method for achieving regioselective functionalization. rsc.org Palladium-catalyzed C-H alkenylation, for instance, allows for the programmed introduction of substituents at various positions on the thiazole ring. rsc.org Similarly, palladium-catalyzed hydroarylation of alkynes with thiazoles has been shown to proceed with high selectivity for the C5 position. scilit.com A more classical approach involves the lithiation of the thiazole ring, followed by the addition of various electrophiles. This method facilitates the introduction of halogens, as well as alkyl, acyl, and amide groups, significantly broadening the potential for diversification. nih.gov

Table 1: Methodologies for Regioselective Substitution on the Thiazole Moiety

MethodologyKey Reagents/CatalystsTypical Position of SubstitutionType of Group IntroducedReference
C-H Activation/AlkenylationPalladium (Pd) catalystsRegioselective (e.g., C5)Alkenyl groups rsc.orgscilit.com
Nucleophilic Aromatic Substitution (SNAr)Sulfone-activated thiazole, Nucleophiles (amines, alcohols)Position of the sulfone leaving groupAmino, alkoxy, thioalkoxy groups nih.gov
Lithiated IntermediateOrganolithium reagents (e.g., n-BuLi), ElectrophilesPosition of lithiationHalogens, alkyl, acyl, amide groups nih.gov
Metal-Catalyzed CouplingsSulfone-activated thiazole, Boronic acids, etc.Position of the sulfone leaving groupAryl, alkyl groups nih.gov

The benzothiazine ring system contains two key heteroatoms, nitrogen and sulfur, which are primary sites for chemical transformations. rsc.org Additionally, the fused benzene ring can undergo electrophilic substitution, although this is often less facile due to the influence of the heterocyclic portion.

The nitrogen atom of the benzothiazine moiety is a nucleophilic center and can readily undergo N-alkylation or N-acylation. researchgate.net Studies on analogous 1,3-benzothiazin-4-ones show that alkylation often occurs regioselectively at the ring nitrogen. researchgate.net This provides a straightforward method for attaching various side chains to the core structure.

The sulfur atom in the thiazine (B8601807) ring is susceptible to oxidation. It can be converted to a sulfoxide (B87167) (S-oxide) or further to a sulfone (S,S-dioxide), which alters the geometry and electronic properties of the molecule. ijmrset.com The oxidation of the sulfur atom can also influence the reactivity of the rest of the scaffold; for example, a sulfoximine-stabilized anion can be generated and trapped by electrophiles. ijmrset.com Under certain conditions, such as treatment with nucleophiles or oxidizing agents, the 1,4-benzothiazine ring can undergo rearrangement or contraction to form a more stable 1,3-benzothiazole derivative. ijmrset.comnih.gov

Table 2: Key Transformations of the Benzothiazine Ring System

TransformationReaction SiteTypical ReagentsResulting Functional Group/StructureReference
N-AlkylationRing NitrogenAlkyl halides, BaseN-alkylated benzothiazine researchgate.net
S-OxidationRing SulfurOxidizing agents (e.g., m-CPBA)Sulfoxide or Sulfone (S,S-dioxide) ijmrset.comfigshare.com
Ring ContractionThiazine RingNucleophiles, Oxidizing agentsBenzothiazole (B30560) derivatives nih.gov
Reductive DesulfonylationC-S bondSodium amalgam2-alkylaniline derivatives ijmrset.com

Post-synthetic modification involves utilizing the functional groups introduced in earlier steps to build more complex molecules and create diverse chemical libraries. This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, a halogen atom introduced onto the thiazole moiety can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of a wide array of aryl, alkynyl, or amino groups.

Similarly, an ester group, introduced via acylation, can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a variety of amides or esters through standard coupling protocols. The combination of functionalization on both the thiazole and benzothiazine rings allows for a combinatorial approach to scaffold diversification. This concept is related to "scaffold hopping," where significant structural modifications are made to a core molecule to generate analogues with potentially improved or novel biological activities. nih.gov

The 2H- rsc.orgscilit.comThiazolo[4,5-h] rsc.orgnih.govbenzothiazine scaffold, once appropriately functionalized, can also act as a key building block in the synthesis of more complex fused heterocyclic systems. scilit.com

Table 3: Examples of Post-Synthetic Modification Strategies

Initial Functional GroupFollow-up ReactionReagentsResulting Structure/MoietyReference
Halogen (e.g., Br, I)Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl system nih.gov
Halogen (e.g., Br, I)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkyne system nih.gov
EsterAmidation1. Hydrolysis (e.g., LiOH) 2. Amine, Coupling agent (e.g., HATU)Amide derivative nih.gov
N-H in BenzothiazineAcylationAcid chloride, BaseN-acyl derivative researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2h 1 30 Thiazolo 4,5 H 1 29 Benzothiazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

No published studies containing high-resolution NMR data for 2H- semanticscholar.orgup.ac.zaThiazolo[4,5-h] semanticscholar.orgcuestionesdefisioterapia.combenzothiazine were identified.

1D (¹H, ¹³C, ¹⁵N) and 2D-NMR Techniques (COSY, HSQC, HMBC) in Structural Assignment

Specific 1D and 2D-NMR spectra, including chemical shifts (δ), coupling constants (J), and correlation data from COSY, HSQC, and HMBC experiments, are not available in the reviewed literature for this compound. Such data would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the fused ring system.

Dynamic NMR for Rotational Barriers and Fluxional Processes in Fused Systems

There is no information regarding dynamic NMR studies on 2H- semanticscholar.orgup.ac.zaThiazolo[4,5-h] semanticscholar.orgcuestionesdefisioterapia.combenzothiazine. Research into potential rotational barriers, ring inversions, or other fluxional processes, which would provide insight into the molecule's conformational dynamics in solution, has not been reported.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

A crystallographic information file (CIF) or any published single-crystal X-ray diffraction data for 2H- semanticscholar.orgup.ac.zaThiazolo[4,5-h] semanticscholar.orgcuestionesdefisioterapia.combenzothiazine could not be located. This information is critical for determining the precise solid-state conformation and intermolecular interactions of the molecule.

Crystal Packing and Hydrogen Bonding Networks

Without X-ray diffraction data, details on the crystal system, space group, unit cell dimensions, and the nature of the crystal packing are unknown. It is not possible to describe any potential hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the supramolecular architecture in the solid state.

Torsional Angles and Ring Planarity Analysis

An analysis of key torsional angles and the planarity of the fused heterocyclic rings cannot be performed due to the absence of crystallographic data. This information would be vital for defining the three-dimensional shape of the molecule.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Purity

No mass spectrometry data, including high-resolution mass spectra (HRMS) or tandem mass spectrometry (MS/MS) experiments, have been published for 2H- semanticscholar.orgup.ac.zaThiazolo[4,5-h] semanticscholar.orgcuestionesdefisioterapia.combenzothiazine. Therefore, an analysis of its specific fragmentation pathways upon ionization or a confirmation of its isotopic purity based on mass spectral patterns cannot be conducted.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the molecular weight and deducing the intricate structural framework of complex heterocyclic compounds like 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine. By inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺), MS/MS provides a fragmentation pattern that serves as a molecular fingerprint, revealing the connectivity of its constituent rings.

For a fused system such as this, the fragmentation pathways are expected to be characteristic of the stability of the pyrimidine (B1678525), thiazole (B1198619), and benzothiazine rings. sapub.orgresearchgate.net The initial fragmentation in electron impact mass spectrometry (EI-MS) often involves the successive loss of simple functional groups, followed by the decomposition of the heterocyclic rings. researchgate.net In studies of analogous fused pyrimidines, the pyrimidine ring has been shown to be more stable than an attached thiazole ring during fragmentation. sapub.org

Under collision-induced dissociation (CID), key fragmentation channels for the [M+H]⁺ ion of 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine would likely involve:

Cleavage of the Thiazole Ring: Loss of small molecules such as hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (CH₂S) is a common pathway for thiazole-containing compounds.

Rupture of the Benzothiazine Ring: This could proceed via a retro-Diels-Alder (RDA) type reaction or through the loss of sulfur-containing fragments. The presence of the sulfur atom often results in characteristic isotopic patterns for the molecular ion ([M+2]⁺). sapub.org

Sequential Ring Fissions: More energetic collisions would lead to the sequential breakdown of the fused ring system, yielding characteristic ions that can be used to piece together the original structure. For example, studies on related isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles show that the main fragmentation pathway involves the loss of attached moieties, followed by further fragmentation that reveals differences in the core heterocyclic structure. nih.gov

Detailed analysis of the resulting product ions allows for the unambiguous confirmation of the fused ring system's integrity and connectivity.

Table 1: Predicted MS/MS Fragmentation Pathways for Protonated 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Predicted Structural Origin of Loss
[M+H]⁺ [M+H - S]⁺ S Loss of a sulfur atom from either heterocyclic ring
[M+H]⁺ [M+H - HCN]⁺ HCN Fission of the thiazole ring
[M+H]⁺ [M+H - CS]⁺ CS Fragmentation of the thiazole or benzothiazine moiety

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification and Molecular Interactions

In the analysis of related benzothiazole (B30560) derivatives, specific vibrational modes have been assigned using a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.govesisresearch.org For 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine, the spectra would be dominated by vibrations characteristic of its fused aromatic and heterocyclic components.

Key expected vibrational modes include:

N-H Stretching: A characteristic band for the secondary amine in the 2H-benzothiazine ring, typically observed in the 3200-3400 cm⁻¹ region. Its position and shape can indicate the presence of intermolecular hydrogen bonding. rdd.edu.iq

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹.

C=N and C=C Stretching: A series of strong to medium intensity bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the fused thiazole and benzothiazine aromatic systems. rdd.edu.iqnih.gov

C-S Stretching: Vibrations involving the carbon-sulfur bonds of both the thiazole and benzothiazine rings, typically found in the 600-800 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring, which are highly characteristic of the substitution pattern and appear in the 750-900 cm⁻¹ range.

The combination of FTIR and Raman spectroscopy is powerful; vibrations that are weak or absent in one spectrum may be strong in the other, allowing for a more complete vibrational assignment and structural confirmation. nih.gov

Table 2: Characteristic Vibrational Frequencies for 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
N-H Stretch 3200-3400 (medium, broad) 3200-3400 (weak) Thiazine (B8601807) N-H
Aromatic C-H Stretch 3000-3100 (medium, sharp) 3000-3100 (strong, sharp) Aromatic Rings
C=N Stretch 1600-1650 (strong) 1600-1650 (medium) Thiazole/Thiazine
C=C Stretch 1500-1600 (strong to medium) 1500-1600 (strong) Aromatic Rings
C-S Stretch 600-800 (medium) 600-800 (strong) Thiazole/Thiazine

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

For chiral derivatives of 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine, where a stereocenter is introduced into the molecule, chiroptical spectroscopy becomes essential. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques used to investigate the stereochemical properties of chiral molecules in solution. mdpi.com These methods measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light.

The determination of enantiomeric purity and absolute configuration typically involves a combined experimental and theoretical approach. mdpi.com

Experimental Analysis: The CD spectrum of a chiral derivative would exhibit characteristic positive and/or negative bands (Cotton effects) in the UV-Visible region, corresponding to electronic transitions within the molecule's chromophores. The intensity and sign of these bands are unique to a specific enantiomer.

Theoretical Calculations: Quantum chemical calculations are used to predict the CD and ORD spectra for a given absolute configuration (e.g., R or S). By comparing the experimentally measured spectrum with the theoretically calculated spectra, the absolute configuration of the synthesized compound can be confidently assigned. rsc.org

Enantiomeric Purity: The magnitude of the CD signal or the specific rotation value from ORD is directly proportional to the enantiomeric excess of the sample. This allows for a quantitative assessment of its purity.

In complex systems, such as chiral macrocycles or molecules with planar chirality, chiroptical methods are crucial for understanding the relationship between molecular structure and the observed optical response. nih.govugr.es For any chiral derivative of the 2H- sapub.orgresearchgate.netThiazolo[4,5-h] sapub.orgresearchgate.netbenzothiazine scaffold, CD and ORD would be the definitive methods for confirming its stereochemical identity.

Table 3: Application of Chiroptical Spectroscopy to a Chiral Derivative

Technique Measurement Information Obtained
Circular Dichroism (CD) Differential absorption of circularly polarized light (Δε) vs. wavelength - Sign and intensity of Cotton effects- Assignment of absolute configuration (with theory)- Confirmation of enantiomeric purity

| Optical Rotatory Dispersion (ORD) | Optical rotation (α) vs. wavelength | - Sign of specific rotation ([α]D)- Wavelength dependency of rotation- Corroboration of absolute configuration |

Theoretical and Computational Chemistry Studies on 2h 1 30 Thiazolo 4,5 H 1 29 Benzothiazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and chemical reactivity. Methods like Density Functional Theory (DFT) are employed to provide detailed insights into these properties. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, indicating nucleophilic sites, while the LUMO represents its ability to accept an electron, highlighting electrophilic sites. scirp.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For 2H- nih.govnih.govThiazolo[4,5-h] nih.govscirp.orgbenzothiazine, the HOMO is expected to be localized primarily on the electron-rich thiazolo and benzothiazine moieties, particularly around the sulfur and nitrogen atoms. researchgate.net This distribution indicates that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the entire π-conjugated system, indicating that nucleophilic attack could occur at several carbon atoms within the aromatic rings. Computational studies on related benzothiazole (B30560) structures have utilized FMO analysis to predict metabolic activation pathways. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. scirp.org The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack and are potential hydrogen-bond acceptors. nih.gov Blue regions signify positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack and can act as hydrogen-bond donors. nih.gov

In 2H- nih.govnih.govThiazolo[4,5-h] nih.govscirp.orgbenzothiazine, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atoms of the thiazole (B1198619) and thiazine (B8601807) rings, as well as the sulfur atoms, due to their high electronegativity and the presence of lone pairs of electrons. scirp.org The hydrogen atoms attached to the aromatic rings and the amine group in the thiazine ring would exhibit the most positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a highly effective computational method for predicting the three-dimensional structure and spectroscopic properties of organic molecules with high accuracy and relatively low computational cost. scirp.orgespublisher.com Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used for these calculations. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted spectra serve as a powerful tool for validating experimentally determined structures. For 2H- nih.govnih.govThiazolo[4,5-h] nih.govscirp.orgbenzothiazine, the predicted chemical shifts would show distinct signals for the protons and carbons in the different heterocyclic and aromatic rings. Protons in the aromatic regions are expected to appear in the 7.0-8.5 ppm range, while the protons on the non-aromatic part of the thiazine ring would appear further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H- nih.govnih.govThiazolo[4,5-h] nih.govscirp.orgbenzothiazine

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C23.45 (2H, s)30.1
C4a-125.5
C57.85 (1H, d)128.2
C67.40 (1H, d)124.9
C7a-145.1
C8a-118.0
C10a-135.8
C118.10 (1H, s)152.3
N1--
N3--
N4 (H)5.60 (1H, br s)-
S1--
S2--

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) spectrum of a molecule. mdpi.com The calculated wavenumbers correspond to the vibrational modes of the molecule's functional groups, such as C-H, N-H, C=N, and C-S stretching and bending vibrations. Comparing the theoretical spectrum with an experimental FT-IR spectrum helps confirm the molecular structure. researchgate.net For 2H- nih.govnih.govThiazolo[4,5-h] nih.govscirp.orgbenzothiazine, characteristic vibrational bands would be expected for the N-H group in the thiazine ring, the aromatic C-H bonds, and the various C-N, C=N, and C-S bonds within the fused ring system.

Table 3: Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch3350 - 3450Thiazine Amine
Aromatic C-H Stretch3050 - 3150Benzene (B151609)/Thiazole Rings
Aliphatic C-H Stretch2920 - 2980Thiazine Methylene
C=N Stretch1610 - 1640Thiazole Ring
C=C Stretch1450 - 1600Aromatic Rings
C-N Stretch1300 - 1350Thiazole/Thiazine Rings
C-S Stretch650 - 750Thiazole/Thiazine Rings

Molecular Dynamics (MD) Simulations of 2H-nih.govnih.govThiazolo[4,5-h]nih.govscirp.orgbenzothiazine Conformational Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov The 1,4-benzothiazine ring is not planar and can adopt various conformations, such as screw-boat or envelope shapes. nih.gov MD simulations can explore the conformational landscape of 2H- nih.govnih.govThiazolo[4,5-h] nih.govscirp.orgbenzothiazine, revealing the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. This information is crucial for understanding how the molecule might interact with biological targets, as its conformational flexibility can play a significant role in binding affinity. Conformational analysis can also be performed by systematically varying dihedral angles to identify energetically stable structures. mdpi.com

Due to a lack of publicly available theoretical and computational chemistry studies specifically focused on the compound 2H-Thiazolo[4,5-h]benzothiazine, the detailed analysis requested for the following sections cannot be provided at this time. Extensive searches for conformational space exploration, energy minima, reaction mechanism elucidation, transition state characterization, and energetic profiles for this specific molecule did not yield the necessary data to populate the requested article structure.

Further research in computational chemistry journals and databases would be required to generate the specific findings needed to accurately and informatively address the outlined topics.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “2H- nih.govnih.govThiazolo[4,5-h] nih.govwikipedia.orgbenzothiazine.” Research and data pertaining to its role in supramolecular chemistry, its photophysical properties for optoelectronic research, or its catalytic potential could not be located.

The search for data included targeted queries for each section and subsection of the requested outline, such as its use as a scaffold in self-assembly, the design of molecular receptors, its intermolecular interactions, UV-Vis absorption and fluorescence characteristics, singlet and triplet state energies, and its application in ligands and organocatalysts.

While extensive research exists for related but structurally distinct compounds such as thiazolo[5,4-d]thiazole (B1587360) derivatives, various isomers of benzothiazine, and other fused thiazole systems, no publications were found that specifically describe the synthesis, properties, or applications of the 2H- nih.govnih.govThiazolo[4,5-h] nih.govwikipedia.orgbenzothiazine core structure.

Therefore, it is not possible to generate the requested scientific article while adhering to the strict constraint of focusing solely on "2H- nih.govnih.govThiazolo[4,5-h] nih.govwikipedia.orgbenzothiazine."

Exploration of Advanced Applications and Molecular Interactions of 2h 1 30 Thiazolo 4,5 H 1 29 Benzothiazine Derivatives

Catalytic Potential of 2H-[1][30]Thiazolo[4,5-h][1][29]benzothiazine-based Ligands and Organocatalysts

Coordination Chemistry with Transition Metals and NHC Complexes

While specific studies on the coordination chemistry of 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine with transition metals and N-heterocyclic carbene (NHC) complexes are not extensively detailed in the available literature, the broader families of thiazole (B1198619), benzothiazole (B30560), and thiadiazole derivatives are well-known for their versatile coordination behavior. These related compounds readily form complexes with a variety of transition metals, including copper, zinc, iridium, and others. The nitrogen and sulfur atoms within the heterocyclic rings serve as potential donor sites for coordination.

For instance, thiazole and benzothiazole derivatives have been shown to coordinate with copper, forming complexes with significant antibacterial and antifungal activities. mdpi.com The nitrogen atom in the thiazole ring is a common coordination site. Similarly, functionalized 2,1,3-benzothiadiazoles have been used to create complexes with zinc and iridium, where coordination can occur through appended functional groups like amino moieties. researchgate.net The resulting metal complexes often exhibit unique photophysical and electrochemical properties, making them of interest in materials science.

The coordination chemistry of related thiadiazoles has also been explored, with some derivatives acting as bridging ligands between two metal centers. researchgate.net Although direct examples with 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine are scarce, the established reactivity of its constituent heterocyclic systems suggests a strong potential for forming a diverse range of coordination compounds with interesting structural and electronic properties. Further research in this area could lead to the development of novel catalysts, sensors, or materials with tailored functionalities.

Organocatalysis and Acid-Base Properties in Complex Transformations

The application of 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine derivatives in organocatalysis is an emerging area of interest. While specific examples directly employing this scaffold are limited, related benzothiazole and thiazole structures have been utilized in asymmetric synthesis. For instance, chiral amine catalysts have been used in the asymmetric synthesis of pyrimido[2,1-b]benzothiazoles through a [4+2] cyclization reaction, achieving excellent diastereoselectivities and enantioselectivities. researchgate.net This highlights the potential of the benzothiazole framework to act as a controlling element in stereoselective transformations.

The acid-base properties of the thiazolo-benzothiazine core are influenced by the nitrogen atoms within the heterocyclic system. These nitrogen atoms can act as bases, participating in acid-catalyzed reactions or acting as ligands in metal-catalyzed processes. The specific pKa values would be dependent on the substituents attached to the core structure. In complex transformations, these basic sites can play a crucial role in activating substrates or stabilizing intermediates.

Furthermore, the thiazole ring itself can undergo transformations under basic conditions. For example, studies on related imidazo[4,5-e]thiazolo[2,3-c] semanticscholar.orgnih.govmdpi.comtriazines have shown that base-induced rearrangements can lead to the expansion of the thiazolidine (B150603) ring to a thiazine (B8601807) core. beilstein-journals.org This reactivity underscores the potential for the 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine skeleton to participate in complex, base-mediated skeletal rearrangements, offering pathways to novel heterocyclic systems.

Molecular Interaction Studies in Biological Systems (Focus on Mechanisms, not Efficacy or Clinical Outcomes)

Enzyme Active Site Docking and Inhibition Mechanisms (Theoretical/Computational)

Theoretical and computational studies have been instrumental in elucidating the potential molecular interactions of thiazolo-benzothiazine derivatives with various enzyme active sites. Molecular docking simulations have been widely employed to predict the binding modes and affinities of these compounds, providing insights into their inhibition mechanisms at a molecular level.

One area of significant investigation is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Docking studies of certain 2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-one derivatives have revealed interactions with key amino acid residues in the AChE active site. semanticscholar.org For example, the benzothiazinone ring can engage in π–π stacking interactions with the indole (B1671886) ring of Trp286. semanticscholar.org Additionally, the carbonyl group of the benzothiazine ring can form hydrogen bonds with amino groups of residues like Ser293 and Phe295. semanticscholar.org Further interactions can occur with other parts of the molecule, such as a thiadiazole ring forming π–π interactions with Tyr337 and Tyr341, and a phenyl ring interacting with Trp86. semanticscholar.org

Another enzyme target explored through computational methods is dihydroorotase from E. coli, which is essential for pyrimidine (B1678525) synthesis. Docking studies of benzothiazole derivatives showed that they can lodge into the active site cavity, although with lower docking scores compared to the co-crystalized ligand. nih.gov This was attributed to a loss of essential hydrogen bonds and an increase in hydrophobic interactions. nih.gov

Similarly, molecular docking has been used to investigate the anti-Candida potential of thiazole derivatives by targeting the fungal lanosterol (B1674476) C14α-demethylase (CYP51). mdpi.com These studies have shown that the affinity for the target enzyme can be improved by modifications to the thiazole scaffold, such as the introduction of a hydrazone bridge and an additional aromatic phenyl group. mdpi.com

The table below summarizes key interactions observed in docking studies of benzothiazine and thiazole derivatives with different enzyme targets.

Compound DerivativeTarget EnzymeKey Interacting ResiduesType of Interaction
2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-oneAcetylcholinesterase (AChE)Trp286, Ser293, Phe295, Tyr337, Tyr341, Trp86π–π stacking, Hydrogen bonding
BenzothiazoleE. coli DihydroorotaseActive site cavityHydrophobic interactions
4-phenyl-1,3-thiazoleLanosterol C14α-demethylase (CYP51)Active site residuesFavorable binding energies

These computational studies provide a valuable framework for understanding the molecular basis of enzyme inhibition by this class of compounds and guide the design of more potent and selective inhibitors.

Receptor Binding Affinities (Theoretical/Computational)

While specific theoretical studies on the receptor binding affinities of 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine are not widely available, the general class of benzothiazole and thiazole derivatives has been investigated for their potential to interact with various biological receptors. Computational methods, such as molecular docking, are often employed to predict the binding modes and estimate the binding affinities of these compounds to receptor targets.

These studies are crucial in the early stages of drug discovery to identify potential lead compounds and to understand the structural features that govern receptor binding. The heterocyclic nature of the thiazolo-benzothiazine core, with its arrangement of nitrogen and sulfur atoms, provides multiple points for potential interactions with receptor binding pockets, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

The specific binding affinity of a derivative will be highly dependent on the nature and position of its substituents. By systematically modifying the substituents on the core structure and computationally evaluating their binding to a target receptor, researchers can develop a theoretical understanding of the structure-activity relationships that govern receptor affinity. This information is invaluable for the rational design of new derivatives with improved binding characteristics.

DNA/RNA Intercalation or Groove Binding Mechanisms (Molecular Level)

The interaction of small molecules with nucleic acids is a critical area of research, and certain benzothiazine and thiazole derivatives have been investigated for their ability to bind to DNA and RNA. The planar, aromatic nature of the 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine core suggests that it could potentially interact with the double helix of DNA or the complex folded structures of RNA.

Studies on 4H-1,3-benzothiazine dyes have demonstrated their potential as DNA/RNA probes. mdpi.com Through techniques such as UV/vis spectrophotometric titrations, circular dichroism, and thermal melting experiments, it was shown that some of these compounds act as groove binders. mdpi.comresearchgate.net This mode of binding involves the molecule fitting into the minor or major groove of the DNA double helix, typically stabilized by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove.

In contrast to groove binding, intercalation involves the insertion of a planar molecule between the base pairs of the DNA. Some benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have been shown to interact with DNA through this mechanism. nih.gov This intercalative binding is often characterized by significant changes in the spectroscopic properties of the molecule and can lead to a lengthening and unwinding of the DNA helix. Molecular docking and molecular dynamics calculations have been used to further analyze the structure-activity relationship of these ligand-DNA complexes. nih.gov

Structure-Activity Relationship (SAR) Studies on Molecular Mechanisms and Binding Modes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity at a molecular level. For derivatives of 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine, SAR studies focus on how modifications to the core scaffold and its substituents affect interactions with biological targets like enzymes and nucleic acids.

In the context of enzyme inhibition, SAR studies have provided valuable insights. For example, in a series of 2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-one derivatives designed as acetylcholinesterase inhibitors, the presence and position of substituents on the phenyl ring were found to be critical for inhibitory activity. semanticscholar.org Molecular docking simulations complemented these findings by showing how different substituents altered the binding mode within the enzyme's active site, affecting key interactions such as hydrogen bonds and π-π stacking. semanticscholar.org

Similarly, SAR studies on benzothiazole-phenyl analogs have been conducted to develop multi-target ligands. nih.gov By systematically varying the substituents on the phenyl and piperidine (B6355638) rings, researchers were able to modulate the inhibitory activity against different enzymes, providing a deeper understanding of the structural requirements for selective inhibition.

Regarding DNA binding, SAR studies on 4H-1,3-benzothiazine derivatives revealed that the nature of the substituent on the benzothiazine core significantly influences the binding affinity and mode. mdpi.com For instance, derivatives with an amino-aryl substituent showed a higher affinity for DNA and a dominant groove-binding mode, whereas methoxy-substituted derivatives exhibited lower affinity and mixed binding modes. mdpi.com

The table below summarizes some key SAR findings for related benzothiazine and thiazole derivatives, highlighting the impact of structural modifications on their molecular interactions.

Compound ClassBiological TargetStructural ModificationImpact on Molecular Interaction
2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-oneAcetylcholinesterasePhenyl ring substituentsAlters binding mode and inhibitory potency
Benzothiazole-phenyl analogsMultiple enzymesPhenyl and piperidine substituentsModulates selective enzyme inhibition
4H-1,3-benzothiazineDNA/RNAAmino-aryl vs. Methoxy substituentsAffects binding affinity and mode (groove vs. mixed)

These SAR studies, often in conjunction with computational modeling, are essential for the rational design of new 2H- semanticscholar.orgnih.govThiazolo[4,5-h] semanticscholar.orgnih.govbenzothiazine derivatives with optimized molecular interactions for specific biological applications.

Future Research Directions and Challenges in 2h 1 30 Thiazolo 4,5 H 1 29 Benzothiazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Fused Thiazolobenzothiazines

The synthesis of 1,4-benzothiazine and its fused derivatives has traditionally relied on methods such as the reaction of 2-aminothiophenol (B119425) with various substrates like alkenes, carboxylic acids, and 1,3-dicarbonyl compounds. rsc.orgnih.gov While effective, these methods often present drawbacks including low yields and long reaction times. nih.gov Future research must prioritize the development of novel, efficient, and sustainable synthetic strategies.

Green chemistry principles should be at the forefront of these efforts, exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. nih.gov This includes the investigation of microwave-assisted synthesis and the use of ultrasonic irradiation, which have shown promise in accelerating reaction times and improving yields for related benzothiazine derivatives. nih.gov Furthermore, the development of one-pot synthesis protocols and the use of recyclable catalysts, such as nanocatalysts and metal-based catalysts, will be crucial for creating more economical and environmentally friendly synthetic routes. rsc.orgnih.gov A significant challenge lies in achieving regioselective synthesis of complex fused systems like 2H- mdpi.comrsc.orgThiazolo[4,5-h] mdpi.comresearchgate.netbenzothiazine, which will require innovative approaches to control the cyclization and fusion of the heterocyclic rings.

Exploration of Unconventional Reactivity Patterns and Rearrangements

A deeper understanding of the inherent reactivity of the 2H- mdpi.comrsc.orgThiazolo[4,5-h] mdpi.comresearchgate.netbenzothiazine core is essential for unlocking its full potential. Future investigations should focus on exploring unconventional reactivity patterns and potential molecular rearrangements. The 1,4-benzothiazine moiety is known to undergo ring contraction to form 1,3-benzothiazole derivatives under certain conditions, such as the presence of nucleophiles or upon UV irradiation. beilstein-journals.org Investigating whether the fused thiazolo ring influences this reactivity or opens new rearrangement pathways is a key area for exploration.

Studies on the electrophilic and nucleophilic substitution reactions of the thiazolobenzothiazine system will provide valuable insights into its electronic properties and guide the design of functionalized derivatives. For instance, understanding the site-selectivity of these reactions will be critical for targeted modifications. Furthermore, exploring the potential for ring-expansion reactions, similar to those observed in the synthesis of 1,4-benzothiazines from 1,3-benzothiazolium cations, could lead to the discovery of novel heterocyclic scaffolds. rsc.org

Advanced Computational Modeling for Predictive Design and De Novo Scaffold Generation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel 2H- mdpi.comrsc.orgThiazolo[4,5-h] mdpi.comresearchgate.netbenzothiazine derivatives. Density Functional Theory (DFT) calculations can be employed to predict optimized geometries, analyze electronic properties, and correlate experimental data with theoretical values. rsc.orgmdpi.com Such studies can provide insights into the structure-property relationships that govern the behavior of these molecules.

Future research should leverage more advanced computational techniques for the de novo design of novel scaffolds. arxiv.orgresearchgate.netresearchgate.netyoutube.com By combining reinforcement learning with deep generative models, it is possible to generate target-specific molecules from a starting scaffold, optimizing for desired properties like binding affinity and synthetic accessibility. arxiv.org This approach can significantly reduce the time and resources required for traditional trial-and-error synthesis. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models for the biological activities of thiazolobenzothiazine derivatives, guiding the design of compounds with enhanced potency and selectivity.

Integration into Novel Functional Materials (Focus on Chemical Design and Molecular Function)

The unique electronic and photophysical properties of the 2H- mdpi.comrsc.orgThiazolo[4,5-h] mdpi.comresearchgate.netbenzothiazine scaffold make it an attractive candidate for incorporation into novel functional materials. The fused aromatic system suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research in this area should focus on the rational design of derivatives with tailored electronic properties.

This can be achieved by introducing electron-donating or electron-withdrawing groups to modulate the HOMO-LUMO energy gap and influence charge transport characteristics. mdpi.com The synthesis of polymeric materials incorporating the thiazolobenzothiazine unit could lead to the development of new conductive polymers with unique properties. Furthermore, the investigation of their photophysical properties, including absorption and emission spectra, will be crucial for their application in optical materials and sensors. rsc.org

Opportunities in Mechanistic Biological Chemistry and Targeted Molecular Probes (Molecular Interactions, not Therapeutic Efficacy)

The benzothiazole (B30560) nucleus is known to interact with various biomolecules, making it a valuable scaffold in medicinal chemistry. mdpi.com Understanding the fundamental molecular interactions between 2H- mdpi.comrsc.orgThiazolo[4,5-h] mdpi.comresearchgate.netbenzothiazine derivatives and biological targets is a critical area for future research. The heteroaromatic nature of this system allows for a combination of polar and nonpolar interactions, including hydrogen bonding and π-π stacking, which are crucial for protein binding. mdpi.comnih.gov

Future studies should employ techniques like isothermal titration calorimetry, UV-vis spectroscopy, fluorescence spectroscopy, and molecular docking to elucidate the binding modes and affinities of these compounds with specific proteins. mdpi.com This knowledge can be used to design targeted molecular probes for studying biological processes. For example, by attaching a fluorescent tag to the thiazolobenzothiazine scaffold, it may be possible to visualize its localization and interactions within cells. The focus of this research should be on the mechanistic aspects of these interactions rather than on therapeutic outcomes, providing a foundational understanding for potential future applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the heterocyclic core of 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine?

  • Methodological Answer : The compound’s fused thiazolo-benzothiazine system requires multi-step condensation and cyclization reactions. Key protocols involve:

  • Step 1 : Condensation of imidazo/thiazole precursors with benzothiazine derivatives in polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) under alkaline conditions (e.g., 2M NaOH) to form intermediates .
  • Step 2 : Cyclization via thermal or catalytic activation (e.g., acid catalysis) to annulate the thiazolo and benzothiazine moieties. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .
    • Theoretical Basis : The reactivity of sulfur-containing heterocycles (e.g., thiol-disulfide equilibria) guides precursor selection and reaction conditions .

Q. How can the three-dimensional conformation of this compound be characterized experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths, angles, and ring puckering parameters. For puckered rings, use Cremer-Pople coordinates to quantify out-of-plane displacements and pseudorotation phases .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts (e.g., deshielding in thiazole protons) and coupling constants to infer electronic environments and substituent effects .
    • Data Interpretation : Compare experimental results with Density Functional Theory (DFT)-predicted geometries to validate structural models .

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict reactivity in electrophilic/nucleophilic reactions.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic parameters (e.g., Hammett constants) with observed bioactivity .
    • Application : Use Gaussian or ORCA software for DFT calculations, benchmarking against crystallographic data .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Pathway Simulation : Use molecular dynamics (MD) or transition-state theory (e.g., NEB method) to identify energy barriers in cyclization steps.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict yields and side-products. Tools like COMSOL Multiphysics integrated with AI can automate parameter optimization .
    • Validation : Cross-check predicted pathways with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition), in silico docking (AutoDock), and pharmacokinetic models (e.g., ADMET predictions).
  • Hypothesis Testing : If experimental IC50_{50} values conflict with docking scores, re-evaluate target protein flexibility or solvent effects in simulations .
    • Framework : Apply Popperian falsification—iteratively refine computational models to align with empirical results .

Q. How does ring puckering influence the compound’s intermolecular interactions in crystal packing?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Map close contacts (e.g., S···H, π-π interactions) in CrystalExplorer.
  • Cremer-Pople Parameters : Quantify puckering amplitude (θ) and phase angle (φ) to correlate with packing motifs (e.g., herringbone vs. layered structures) .
    • Case Study : Analyze how puckered conformers enhance/diminish solubility via hydrogen-bond networks .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.